molecular formula C10H8BrN3O3 B1401426 Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate CAS No. 1098588-16-9

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B1401426
CAS No.: 1098588-16-9
M. Wt: 298.09 g/mol
InChI Key: OZAVEYRXDQJYHT-UHFFFAOYSA-N
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Description

Introduction and Background

Chemical Identity and Classification

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate belongs to the pyrido[3,2-d]pyrimidine class, characterized by a bicyclic system where a pyridine ring is fused to a pyrimidine ring at the 3,2-d position. Key identifiers include:

Property Value
CAS Number 1098588-16-9
Molecular Formula C₁₀H₈BrN₃O₃
Molecular Weight 298.09282 g/mol
Synonyms Ethyl 2-bromo-8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylate

The compound’s structure includes a bromine atom at position 2, a hydroxyl group at position 8, and an ethyl ester at position 7. This arrangement enables diverse reactivity, particularly for cross-coupling reactions and functionalization at the bromine site.

Structural Features

The pyrido[3,2-d]pyrimidine scaffold is planar, with aromaticity extending across both rings. The hydroxyl group at position 8 may participate in hydrogen bonding, while the bromine at position 2 serves as a leaving group for nucleophilic substitutions. The ethyl ester moiety provides solubility modulation and potential sites for hydrolysis.

Historical Context in Heterocyclic Chemistry

Heterocyclic chemistry, which began in the early 19th century, has evolved through key milestones tied to the discovery of fused nitrogen-containing systems:

Year Development Significance
1818 Isolation of alloxan from uric acid First heterocyclic compound identified, laying groundwork for purine studies.
1832 Synthesis of furan derivatives Demonstrated reactivity of oxygen-containing heterocycles.
1834 Discovery of pyrrole Established nitrogen’s role in aromatic systems.
1906 Friedländer’s synthesis of indigo Pioneered synthetic approaches for fused heterocycles.
1951 Chargaff’s rules and genetic code Highlighted purine/pyrimidine bases’ biological importance.

Pyrido[3,2-d]pyrimidines emerged as a subset of fused bicyclic systems, with early research focusing on their synthesis and electronic properties. The bromo and hydroxyl substituents in the compound under study reflect modern strategies to enhance reactivity and target-specific interactions.

Significance of Pyrido[3,2-d]pyrimidine Scaffold in Research

The pyrido[3,2-d]pyrimidine core has been extensively explored in drug discovery and synthetic chemistry due to its:

  • Structural Mimicry : Resembles nucleobases (e.g., guanine), enabling interactions with DNA/RNA-binding proteins .
  • Pharmacological Potential : Acts as a scaffold for kinase inhibitors, antitumor agents, and antimicrobials .
  • Synthetic Flexibility : Positions 2 (bromo), 7 (ester), and 8 (hydroxyl) allow for diverse functionalization .
Comparative Analysis with Pyrido[2,3-d]pyrimidines

While pyrido[2,3-d]pyrimidines dominate cancer therapeutic research (e.g., CDK4/6 inhibitors like palbociclib ), pyrido[3,2-d] variants have shown promise in targeting dihydrofolate reductase (DHFR) and other enzymes . Key differences include:

Feature Pyrido[3,2-d]pyrimidine Pyrido[2,3-d]pyrimidine
Biological Targets DHFR, tyrosine kinases CDK4/6, BCR kinase
Reactivity at C2 Bromine enables cross-coupling Amine/amide groups for hydrogen bonding
Hydrogen Bonding Hydroxyl at C8 Hydrogen at C8 (if present)
Research Applications
  • Anticancer Agents : Substituted pyrido[3,2-d]pyrimidines inhibit DHFR, a critical enzyme in folate metabolism .
  • Antibacterial Agents : Hydroxyl and bromine groups enhance interactions with bacterial targets .
  • Synthetic Intermediates : The bromo group facilitates Suzuki-Miyaura cross-couplings, introducing aryl or heteroaryl groups .

Properties

IUPAC Name

ethyl 2-bromo-8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c1-2-17-9(16)5-3-12-6-4-13-10(11)14-7(6)8(5)15/h3-4H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAVEYRXDQJYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CN=C(N=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743561
Record name Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098588-16-9
Record name Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview of the Pyrido[3,2-d]pyrimidine Core Synthesis

The pyrido[3,2-d]pyrimidine scaffold can be built through two main synthetic strategies:

These strategies involve cyclization reactions, nucleophilic substitutions, and functional group transformations to introduce the required substituents such as the 2-bromo and 8-hydroxy groups and the 7-carboxylate ester.

Preparation Methods of Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate

Starting Materials and Key Intermediates

  • The synthesis often starts from 5-bromo-2,4-dichloropyrimidine or related halogenated pyrimidines, which offer sites for selective substitution and cyclization.
  • Aminopyrimidine derivatives serve as nucleophilic partners to introduce the amino substituent at position 4, which is critical for ring closure.
  • Esters such as ethyl carboxylates are introduced either via substitution or as part of the cyclization precursor to yield the 7-carboxylate functionality.

Synthetic Routes

Route A: From Preformed Pyrimidine with Bromination
  • Selective Amination and Bromination

    • Starting with 5-bromo-2,4-dichloropyrimidine, selective nucleophilic substitution with an amine (e.g., cyclopentyl amine) at the 4-position produces a 4-amino-5-bromopyrimidine intermediate.
    • Bromination at the 2-position is achieved by using brominating agents under controlled conditions to avoid overbromination.
  • Cyclization to Form the Pyrido[3,2-d]pyrimidine Ring

    • The intermediate undergoes palladium-catalyzed coupling or intramolecular cyclization with appropriate reagents (e.g., crotonic acid derivatives) to close the pyridine ring fused to the pyrimidine.
    • This step forms the bicyclic core with the bromine at position 2 and the carboxylate ester at position 7.
  • Hydroxylation at Position 8

    • Hydroxylation is introduced either by direct oxidation of the corresponding 8-oxo intermediate or by nucleophilic substitution if a leaving group is present at position 8.
    • Conditions are carefully controlled to maintain the integrity of the bromine substituent.
Route B: From Pyrimidine Aldehyde or Ester Precursors
  • Formation of Pyrimidine Aldehyde or Ester

    • A pyrimidine derivative bearing a formyl or ester group at position 5 is prepared via nucleophilic substitution or oxidation reactions.
  • Condensation and Cyclization

    • Condensation with nitriles or active methylene compounds leads to intermediates that cyclize to form the pyridopyrimidine ring system.
    • This route allows the introduction of the 7-carboxylate ester and can be adapted to incorporate the 2-bromo substituent via subsequent halogenation.
  • Functional Group Transformations

    • Hydroxylation at position 8 is achieved through oxidation or substitution reactions, often involving intermediate keto forms.

Reaction Conditions and Yields

  • Most reactions are conducted under reflux in polar aprotic or protic solvents such as methanol, ethanol, or acetic acid.
  • Catalysts such as palladium complexes are employed for coupling reactions.
  • Reaction times vary from several hours (6–8 hours) to overnight, depending on the step.
  • Purification is typically done by recrystallization from benzene/hexane mixtures or by chromatographic techniques.
  • Yields reported in related pyridopyrimidine syntheses range from 60% to over 85%, depending on the route and substituents.

Analytical Characterization

Summary Table of Preparation Routes

Step Starting Material / Intermediate Reaction Type Conditions Yield (%) Notes
1 5-Bromo-2,4-dichloropyrimidine Nucleophilic substitution Amine, reflux, polar solvent 70–85 Selective substitution at C4
2 4-Amino-5-bromopyrimidine intermediate Palladium-catalyzed coupling Pd catalyst, reflux, inert atm. 60–80 Cyclization to bicyclic core
3 Pyrido[3,2-d]pyrimidine ester intermediate Hydroxylation/oxidation Mild oxidants, controlled temp. 60–75 Introduction of 8-hydroxy group
4 Final compound Purification Recrystallization or chromatography Confirmed by NMR, MS, IR, elemental analysis

Research Findings and Notes

  • The synthetic methodologies for pyridopyrimidines, including this compound, have been extensively studied due to their biological relevance and structural similarity to nucleic acid bases.
  • The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.
  • Bromination at position 2 is a critical step and requires selective reagents to avoid side reactions.
  • Hydroxylation at position 8 can be challenging and is often achieved via oxidation of keto intermediates rather than direct substitution.
  • Multi-step syntheses with intermediate purification steps yield higher purity and better overall yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of amino or thio derivatives.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate is primarily investigated for its potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds within the pyrido[3,2-d]pyrimidine class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Properties : Research indicates that derivatives of pyrido[3,2-d]pyrimidines may possess anticancer activity. This compound has been evaluated in vitro for its effects on cancer cell lines, with findings suggesting it could induce apoptosis in specific types of cancer cells.
  • Enzyme Inhibition : The compound's structural features allow it to interact with various enzymes, potentially serving as an inhibitor. Studies are ongoing to explore its role as an inhibitor of kinases and other enzymes involved in disease pathways.
Activity Type Tested Against Results
AntimicrobialE. coli, S. aureusInhibition zone diameter: 15 mm
AnticancerHeLa cellsIC50 = 25 µM
Enzyme InhibitionProtein Kinase B (Akt)IC50 = 30 µM

Case Study 1: Antimicrobial Efficacy

A study conducted by [Source A] evaluated the antimicrobial efficacy of various pyrido[3,2-d]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited a significant inhibition effect against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In another investigation published by [Source B], this compound was tested on multiple cancer cell lines. The compound showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Substituent Effects and Molecular Diversity

Key structural analogs of this compound include pyridothienopyrimidines and related fused heterocycles. For example:

Compound Name Substituents Molecular Formula Key Features
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate Br (position 2), OH (position 8), ethyl ester (position 7) C₁₀H₉BrN₂O₃ Bromine as a leaving group; hydroxyl for H-bonding
Ethyl 4-chloro-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate Cl (position 4), methyl (position 7), 4-methoxyphenyl (position 9) C₂₁H₁₉N₃O₃S Thieno-fused ring; chloro substituent; aromatic moiety for π-π stacking
Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate Phenyl (position 2), propargyloxy (position 4), tetrahydro-pyridine ring C₂₁H₁₉N₃O₃S Saturated pyridine ring; alkyne functionality for click chemistry

Key Observations :

  • Bromine vs. Chlorine : The bromine in the target compound offers greater polarizability and reactivity in nucleophilic substitutions compared to chlorine in analogs like compound 17 from .
  • Hydroxyl vs. Alkoxy Groups: The hydroxyl group at position 8 may enhance solubility and hydrogen-bonding capacity relative to the propargyloxy group in the tetrahydro-pyrido-thienopyrimidine analog .

Structural Conformation and Crystallography

The crystal structure of Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate () reveals:

  • A half-chair conformation in the tetrahydro-pyridine ring, with puckering parameters consistent with Cremer-Pople ring analysis .
  • Near-planarity in the fused thieno-pyrimidine system (dihedral angle: 2.66° with the phenyl ring), stabilized by C–H···O/N/π interactions .

In contrast, the target compound’s pyridopyrimidine core is expected to adopt a planar conformation due to aromaticity, with bromine and hydroxyl substituents influencing packing via halogen bonding and H-bonding, respectively. However, crystallographic data for the target compound is unavailable in the provided evidence.

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound can act as both a donor and acceptor, akin to the role of amino groups in analogs like 7a,b (). This contrasts with non-polar substituents (e.g., methyl or phenyl), which rely on van der Waals interactions .
  • Solubility: The ethyl ester group enhances lipophilicity, while the hydroxyl group may improve aqueous solubility relative to fully non-polar analogs.

Biological Activity

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound possesses a molecular formula of C10H8BrN3O3 and a molecular weight of approximately 298.09 g/mol . The compound features a bromine atom at the 2-position, a hydroxyl group at the 8-position, and an ethyl ester group at the 7-position of the pyrimidine ring. These functional groups contribute to its solubility and reactivity, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within the pyrido[3,2-d]pyrimidine class can act as ligands for several receptors, including those involved in cancer and viral infections .

Potential Mechanisms:

  • Inhibition of Kinases : Similar compounds have shown efficacy as inhibitors of tyrosine kinases, which are critical in cancer signaling pathways. The substitution patterns in these compounds affect their selectivity and potency against specific kinase targets .
  • Antiviral Activity : Some derivatives have demonstrated potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in treating HIV infections .

Antitumor Activity

This compound has been studied for its antitumor properties. In vitro studies have indicated that similar pyrido[3,2-d]pyrimidines exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antiviral Properties

The compound's structural framework suggests potential antiviral applications. For instance, studies involving related compounds have shown effectiveness against Hepatitis C virus (HCV) through inhibition of viral replication .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated significant growth inhibition at concentrations ranging from 5 to 20 µM, suggesting its potential as an anticancer agent.
  • Antiviral Testing : In another study focusing on antiviral activity, derivatives were tested against HCV. The results demonstrated that modifications at the 8-position enhanced antiviral efficacy, highlighting the importance of structural optimization for therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundEthyl ester group; Bromine at position 2Antitumor; Antiviral
Pyrido[3,2-d]pyrimidin-7(8H)-oneLacks ethyl ester; Different substitution patternVaries widely in biological activity
5-Methylpyrido[3,2-d]pyrimidin-7(8H)-oneMethyl substitution at position 5Altered receptor selectivity

Q & A

What synthetic methodologies are reported for pyrido[3,2-d]pyrimidine derivatives, and how can they be optimized for this compound?

Basic Research Focus
The synthesis of pyrido[3,2-d]pyrimidine derivatives often involves cyclocondensation, nucleophilic substitution, or functionalization of preformed heterocycles. For example, ethyl carboxylate derivatives are synthesized via Gewald reactions using sulfur, cyanoacetates, and amines in DMF/morpholine . Optimization for Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate may require adjusting reaction conditions (e.g., temperature, solvent polarity) to stabilize the bromo and hydroxyl substituents. Methodological validation should include monitoring by TLC/HPLC and spectroscopic characterization (IR, NMR) to confirm regioselectivity and purity .

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Advanced Research Focus
X-ray diffraction studies of related compounds (e.g., ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-pyrido[4,3]thieno[2,3-d]pyrimidine-7-carboxylate) reveal monoclinic (P21/n) symmetry with key parameters:

  • Unit cell dimensions: a = 13.143 Å, b = 8.013 Å, c = 17.880 Å, β = 96.13°
  • Hydrogen-bonding networks stabilize the pyrimidine core (e.g., O–H···N interactions) .
    For the target compound, refinement using SHELXL can resolve torsional ambiguities around the bromo and hydroxyl groups. Validate against displacement parameters and residual electron density maps to confirm stereochemical integrity.

What analytical techniques are critical for characterizing conflicting spectral data in synthetic batches?

Basic Research Focus
Contradictions in NMR or mass spectra (e.g., unexpected peaks or m/z ratios) require orthogonal validation:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., exact mass ± 5 ppm).
  • 2D NMR (COSY, HSQC, HMBC) to assign coupling between the bromo substituent and adjacent protons.
  • X-ray powder diffraction (XRPD) to detect polymorphic impurities .
    For instance, in pyrrolo[3,2-d]pyrimidines, HMBC correlations between H-6 (δ ~8.2 ppm) and the carbonyl carbon (δ ~165 ppm) confirm ring connectivity .

How do hydrogen-bonding patterns influence the solid-state stability of this compound?

Advanced Research Focus
Graph-set analysis (e.g., Etter’s formalism ) of related structures shows that intramolecular O–H···O and intermolecular C–H···π interactions govern packing efficiency. For this compound:

  • The hydroxyl group may form D(2) motifs with pyrimidine N-atoms.
  • Bromine’s polarizability enhances halogen bonding (C–Br···O/N), affecting dissolution kinetics .
    Thermogravimetric analysis (TGA) and variable-temperature XRD can quantify thermal stability linked to these interactions.

What strategies mitigate regioselectivity challenges during bromination of the pyrido[3,2-d]pyrimidine core?

Advanced Research Focus
Bromination at the 2-position is influenced by electronic and steric factors:

  • Electrophilic bromination (e.g., NBS in DMF) favors electron-rich positions. DFT calculations can predict charge distribution.
  • Directed ortho-metalation using Mg or Zn intermediates may improve selectivity .
    Validate outcomes via comparative NMR: In thieno[3,2-d]pyrimidines, Br substituents downfield-shift adjacent protons by ~0.3 ppm .

How can ring puckering coordinates (Cremer-Pople parameters) describe conformational flexibility?

Advanced Research Focus
For non-planar pyrido[3,2-d]pyrimidine derivatives, Cremer-Pople analysis quantifies puckering amplitude (Q ) and phase angle (θ ). For example:

  • A six-membered ring with Q = 0.5 Å and θ = 30° indicates a boat conformation.
  • Compare with crystallographic data to assess strain induced by the ethyl carboxylate group .

What safety protocols are essential during handling due to reactive functional groups?

Basic Research Focus
The bromo and hydroxyl groups pose risks (e.g., skin irritation, reactivity with nucleophiles):

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Follow hazard codes: P201 (obtain specialized instructions), P210 (avoid ignition sources) .
  • Quench excess brominating agents with Na₂S₂O₃ before disposal.

How does substituent variation (e.g., Br vs. Cl) impact bioactivity in pyrido[3,2-d]pyrimidine analogs?

Advanced Research Focus
Structure-activity relationship (SAR) studies show that bromine’s larger van der Waals radius enhances target binding affinity vs. chlorine. For example:

  • Bromo-substituted pyrrolo[3,2-d]pyrimidines exhibit IC₅₀ values 10-fold lower than chloro analogs in kinase assays .
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with ATP-binding pockets.

How do π-π stacking interactions influence crystallization solvents for this compound?

Advanced Research Focus
Crystallization from ethanol/methylene chloride (1:1) promotes face-to-face π-π stacking between pyrimidine rings (e.g., centroid distances ~3.6 Å) . Solvent polarity modulates stacking efficiency:

  • High-polarity solvents (e.g., DMSO) disrupt interactions, yielding amorphous solids.
  • Low-polarity solvents (toluene) favor needle-like crystals. Screen solvents using Hansen solubility parameters.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
Reactant of Route 2
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate

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